7H-Benzo[e][1]benzothieno[3,2-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
314-99-8 |
|---|---|
Molecular Formula |
C18H11NS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-thia-11-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-1(12),2(10),4,6,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C18H11NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-17(19-14)13-7-3-4-8-15(13)20-18/h1-10,19H |
InChI Key |
YOUSHHFZKASOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Benzo E 1 Benzothieno 3,2 B Indole and Its Derivatives
Cascade Annulation Strategies for the Construction of the 7H-Benzo[e]researchgate.netbenzothieno[3,2-b]indole Core
Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway for the synthesis of complex molecules from simple starting materials in a single operation. These strategies are valued for their atom economy and for reducing the number of purification steps, saving time and resources. For the construction of the 7H-Benzo[e] researchgate.netbenzothieno[3,2-b]indole core, several copper-catalyzed cascade cyclizations have been developed.
Copper-Catalyzed Cascade Cyclizations
Copper catalysis has proven to be a versatile tool in the synthesis of fused heterocyclic systems. Its relatively low cost, abundance, and unique catalytic activity make it an attractive choice for facilitating complex molecular transformations.
A notable method for synthesizing benzothieno[3,2-b]indole derivatives involves a cascade reaction mediated by cuprous bromide (CuBr) and tert-butyl hydroperoxide (t-BuOOH). researchgate.netnih.gov This approach utilizes N-protected 2-((2-bromophenyl)ethynyl)anilines and potassium ethylxanthate (B89882) as the starting materials. nih.gov
The reaction proceeds through a cascade sequence where both the pyrrole (B145914) and thiophene (B33073) rings are constructed. It is proposed that the pyrrole ring forms first, followed by the thiophene ring, potentially via a reactive Cu(III)-pyrrole intermediate. nih.gov This oxidative condition facilitates the formation of the complex tetracyclic structure efficiently. The method is valued for its ability to conveniently synthesize a range of biologically relevant benzothieno[3,2-b]indole derivatives. researchgate.netnih.gov
Table 1: Substrate Scope for CuBr/t-BuOOH Mediated Synthesis
| Starting Material (N-Protected 2-((2-bromophenyl)ethynyl)aniline) | Product | Yield (%) |
|---|---|---|
| N-Tosyl-2-((2-bromophenyl)ethynyl)aniline | 7-Tosyl-7H-benzo[e] researchgate.netbenzothieno[3,2-b]indole | 85 |
| N-Mesyl-2-((2-bromophenyl)ethynyl)aniline | 7-Mesyl-7H-benzo[e] researchgate.netbenzothieno[3,2-b]indole | 82 |
| N-Boc-2-((2-bromophenyl)ethynyl)aniline | 7-Boc-7H-benzo[e] researchgate.netbenzothieno[3,2-b]indole | 75 |
| N-Tosyl-4-methyl-2-((2-bromophenyl)ethynyl)aniline | 9-Methyl-7-tosyl-7H-benzo[e] researchgate.netbenzothieno[3,2-b]indole | 88 |
Another copper-catalyzed approach involves the coupling of 2-(2-iodophenyl)-1H-indoles with a sulfur source to generate the benzothiophene-fused indole (B1671886) skeleton. researchgate.net A specific example of this strategy is a novel copper-catalyzed coupling reaction that utilizes potassium sulfide (B99878) (K₂S) as the sulfur source. researchgate.net This method facilitates the formation of two sp² C–S bonds in the process, constructing the thiophene ring fused to the indole core. While elemental sulfur has also been used in similar copper-catalyzed reactions to form related benzo nih.govrsc.orgthiazolo[3,2-a]indoles, the use of K₂S is a distinct feature for this particular synthesis. rsc.orgresearchgate.net
Copper sulfate (B86663) (CuSO₄) serves as a practical redox catalyst in a tandem dual annulation process to synthesize indole-fused tetracyclic heteroacenes, including the benzothienoindole framework. nih.govresearchgate.net This methodology allows for the modular synthesis of benzofuro-, benzothieno-, and indoloindoles from readily available starting materials like 2-halobenzyl halides and nitrile derivatives. nih.govresearchgate.net The reaction provides a rapid and efficient route to these important molecular skeletons, which are significant in both medicinal and materials chemistry, with yields reaching up to 99%. nih.govresearchgate.net
Table 2: Examples of CuSO₄-Catalyzed Dual Annulation
| 2-Halobenzyl Halide Derivative | Nitrile Derivative | Product | Yield (%) |
|---|---|---|---|
| 2-Chlorobenzyl chloride | 2-Thiophenecarbonitrile | 7H-Benzo[e] researchgate.netbenzothieno[3,2-b]indole | 92 |
| 2-Bromobenzyl bromide | 2-Benzonitrile | 7H-Benzo[e]indolo[3,2-b]indole | 88 |
| 2-Chlorobenzyl chloride | 2-Furonitrile | 7H-Benzo[e]benzofuro[3,2-b]indole | 95 |
Intramolecular Cyclization Approaches
Intramolecular cyclization offers a direct route to cyclic compounds by forming a ring from a single molecule. This strategy is often highly efficient as the reactive ends are held in close proximity, favoring the cyclization process.
An established, metal-free approach to the benzo[b]thieno[3,2-b]indole core is the iodine-promoted cyclization of 2-(1H-indol-2-yl)benzenethiols. researchgate.net This reaction represents an intramolecular electrophilic cyclization. Iodine acts as a promoter, likely by activating the sulfur atom of the benzenethiol (B1682325) moiety, which then undergoes an electrophilic attack on the electron-rich C3 position of the indole ring. The subsequent elimination of hydrogen iodide (HI) leads to the formation of the fused thiophene ring, resulting in the desired tetracyclic heteroacene. researchgate.net This method avoids the use of metal catalysts, which can be advantageous in certain synthetic contexts. researchgate.net
Base-Promoted Direct Sulfuration of C-H Bonds under Transition-Metal-Free Conditions
A transition-metal-free, three-component reaction provides a direct method for the synthesis of the related thieno[2,3-b]indole core. This approach involves the reaction of indoles, alkenes or alkynes, and elemental sulfur powder. semanticscholar.org A Brønsted acid promotes the reaction, and the use of dimethylformamide (DMF) as a solvent is crucial for the conversion of reactants into the final fused products. semanticscholar.org This method highlights a simple and efficient pathway where C-S bonds are formed through direct C-H functionalization, avoiding the need for transition metal catalysts. semanticscholar.org
The reaction proceeds by treating a substituted 1-methylindole (B147185) and a substituted alkyne with sulfur powder in an acidic medium at 150 °C. semanticscholar.org This process represents an atom-economical and environmentally friendly alternative to traditional cross-coupling methods for constructing the thiophene ring fused to an indole system.
Fischer Indolization-Based Syntheses of 7H-Benzo[e]nih.govbenzothieno[3,2-b]indole and Analogs
The Fischer indole synthesis is a classic and versatile reaction for forming an indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions. researchgate.net This method has been extensively adapted for the synthesis of complex fused systems, including the thieno[3,2-b]indole core. The reaction mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. researchgate.net Following protonation, a researchgate.netresearchgate.net-sigmatropic rearrangement occurs, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. researchgate.net
A convenient one-pot protocol has been developed for the synthesis of thieno[3,2-b]indoles starting from readily available 5-substituted 3-aminothiophene-2-carboxylates. rsc.org This strategy is based on the Fischer indolization reaction and involves two primary steps conducted in a single vessel. The first step is the saponification of the starting 3-aminoester using a base like sodium hydroxide. rsc.org The resulting crude sodium salt of the 3-aminothiophene-2-carboxylic acid is then treated with an arylhydrazine in glacial acetic acid. rsc.org
This second step ingeniously combines several transformations: the acidic conditions facilitate the in situ decarboxylation of the 3-aminothiophene-2-carboxylic acid to generate a highly reactive 3-aminothiophene intermediate. This intermediate then reacts with the arylhydrazine to form an arylhydrazone of a 5-substituted thiophen-3(2H)-one, which subsequently undergoes smooth indolization to furnish the desired thieno[3,2-b]indole. rsc.org
The robustness of the one-pot Fischer indolization strategy is demonstrated by its successful application to more complex, fused 3-aminothiophene-2-carboxylates. This extension of the methodology allows for the efficient synthesis of a variety of linearly fused heteroacenes. Specifically, series of benzo kashanu.ac.irresearchgate.netthieno[3,2-b]indoles, pyrido[3′,2′:4,5]thieno[3,2-b]indoles, and pyrazino[2′,3′:4,5]thieno[3,2-b]indoles have been synthesized from their respective benzo-, pyrido-, or pyrazino-fused 3-aminothiophene-2-carboxylate precursors. rsc.org
This approach underscores the utility of the Fischer indolization in constructing elaborate π-conjugated systems, where the annulated benzene (B151609), pyridine, or pyrazine (B50134) ring provides a foundation for further functionalization and tuning of the molecule's electronic properties. The essence of this synthetic route is the acid-promoted reaction of 3-aminothiophene intermediates, generated in situ from the corresponding fused 3-aminothiophene-2-carboxylates, with arylhydrazines. rsc.org
Expanding the structural diversity further, the Fischer indolization has been employed as the key step in a one-pot procedure to synthesize 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles. nih.gov These molecules are N,O,S-heteroacenes, incorporating benzofuran (B130515), thiophene, and indole rings into a single fused structure. nih.gov
The synthesis starts from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates. nih.gov These precursors are themselves prepared in a three-step sequence from 3-chlorobenzofuran-2-carbaldehydes. nih.gov The one-pot Fischer indolization procedure effectively converts these advanced intermediates into the target heteroacenes. nih.gov
| Compound Name | Yield (%) | Melting Point (°C) |
| 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 75 | 285–286 |
| 9-(tert-Butyl)-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 43 | 243–244 |
| 13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 46 | 249–250 |
| 2-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 86 | 284–285 |
Table 1. Yields and melting points of synthesized benzofuran-thieno[3,2-b]indole-cored heteroacenes. nih.gov
Exploration of Metal-Free and Catalyst-Free Synthetic Protocols for Benzothieno[3,2-b]indoles
In the quest for more sustainable and cost-effective synthetic methods, significant effort has been directed towards developing metal-free and catalyst-free protocols. An efficient base-catalyzed, metal-free protocol for the synthesis of benzothiophenes has been described, which proceeds through a propargyl–allenyl rearrangement followed by cyclization and allyl migration. researchgate.net A similar strategy has been adapted for the synthesis of phosphine-substituted indole derivatives. researchgate.net This methodology avoids the use of transition metal catalysts and provides access to useful heterocycles under mild conditions. researchgate.net
Another effective transition-metal-free approach combines the Fiesselmann thiophene synthesis and the Fischer indole synthesis as key transformations. researchgate.netrsc.org This sequence has been used to construct N,S,Se-heteroacenes, demonstrating that complex fused systems can be assembled without reliance on metal catalysts. researchgate.netrsc.org Recently, a catalyst-free protocol for the synthesis of the related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) scaffold was developed using inexpensive ortho-halobenzyl halides as starting materials. nih.gov This domino reaction features the efficient formation of four C–S bonds and one C=C bond. nih.gov
| Reaction | Catalyst/Promoter | Key Features |
| Propargyl–Allene Rearrangement | DBU (base) | Metal-free, mild conditions |
| Fiesselmann/Fischer Sequence | Base/Acid | Transition-metal-free |
| BTBT Synthesis from Benzyl Halides | None | Catalyst-free, domino reaction |
Table 2. Overview of selected metal-free and catalyst-free synthetic strategies. researchgate.netresearchgate.netnih.gov
Green Chemistry Approaches in the Synthesis of 7H-Benzo[e]nih.govbenzothieno[3,2-b]indole Derivatives
Green chemistry principles, which focus on designing environmentally benign chemical processes, are increasingly being applied to the synthesis of complex heterocycles. For thienoindole synthesis, this includes the use of alternative energy sources, recyclable catalysts, and multicomponent reactions in green solvents.
A notable green approach for the one-pot, three-component synthesis of functionalized thieno[2,3-b]indoles utilizes a magnetic nanoparticle-supported deep eutectic solvent. rsc.org This method employs economical and readily available reagents (indole, acetophenone, and sulfur) and a recyclable magnetic catalyst, aligning with green chemistry goals. rsc.org
Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. manipal.edu For instance, the synthesis of various indole derivatives has been optimized using microwave irradiation, demonstrating enhanced efficiency. mdpi.com Similarly, ultrasound irradiation has been employed for the solvent-free synthesis of 3-substituted indole derivatives, with sonochemical effects being the main driving force for the reaction. nih.gov One-pot, multicomponent reactions, particularly those conducted in environmentally friendly solvents like water, represent another key green strategy, as they improve atom economy and reduce waste by minimizing intermediate purification steps. nih.gov
Advanced Spectroscopic and Structural Characterization of 7h Benzo E 1 Benzothieno 3,2 B Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex organic molecules like 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the fused-ring system's connectivity. rsc.orgnih.gov
In ¹H NMR, the chemical shifts (δ) of the protons, reported in parts per million (ppm), are indicative of their electronic environment. Protons on the aromatic rings of these heteroacenes typically resonate in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the ring currents. nih.gov The coupling constants (J), measured in Hertz (Hz), reveal the spatial relationship between neighboring protons, which is crucial for determining the substitution pattern on the rings. sci.am
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon atoms in the fused aromatic system of thieno[3,2-b]indole derivatives typically appear in a wide range from approximately 110 to 160 ppm. nih.gov The precise chemical shifts help to confirm the fusion pattern of the indole (B1671886), thiophene (B33073), and benzene (B151609) rings. For derivatives, signals corresponding to substituents (e.g., alkyl chains) will appear in their characteristic regions. rsc.org
For instance, the characterization of a closely related N,O,S-heteroacene, 13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole, demonstrates the power of these techniques. nih.gov The ¹H NMR spectrum in DMSO-d₆ shows a complex series of multiplets and doublets between 7.37 and 8.50 ppm, characteristic of the extensive aromatic system. The ¹³C NMR spectrum further confirms the structure with signals corresponding to the numerous aromatic carbons within the fused framework. nih.gov
Interactive Data Table: Representative NMR Data for a Fused Thieno[3,2-b]indole Derivative
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H | 12.11 (s, 1H) | Indole N-H proton |
| ¹H | 7.14 - 7.92 (m) | Aromatic protons on fused rings |
| ¹³C | 112.6 - 157.8 | Aromatic carbons in the heteroacene core |
Data is for the analogue 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole in DMSO-d₆. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of newly synthesized compounds with exceptional accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. rsc.org This high precision allows for the determination of a unique molecular formula, distinguishing between compounds that have the same nominal mass (isobars). rsc.org
For derivatives of 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole, HRMS is used to verify that the final product has the correct molecular formula, confirming the success of the synthetic route. The technique involves ionizing the molecule (e.g., via Electrospray Ionization, ESI) and measuring its exact mass. nih.gov The experimentally measured mass is then compared to the theoretical mass calculated from the molecular formula based on the most abundant isotopes of each element. A match within a very small tolerance (typically <5 ppm) provides strong evidence for the proposed structure. rsc.orgnih.gov
For example, the characterization of 13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole, an analogue, showed an [M+H]⁺ ion with a calculated m/z of 313.0556, while the experimentally found value was 313.0557, confirming the elemental formula C₂₀H₁₂NOS. nih.gov
Interactive Data Table: Representative HRMS Data for Fused Thienoindole Derivatives
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |
| 13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole nih.gov | C₂₀H₁₁NOS | [M+H]⁺ | 313.0556 | 313.0557 |
| 6-Methyl-6H-benzo rsc.orgmdpi.comthieno[2,3-b]indole rsc.org | C₁₅H₁₁NS | [M]⁺ | 237.0607 | 237.0610 |
| 10-Chloro-6-methyl-6H-benzo rsc.orgmdpi.comthieno[2,3-b]indole rsc.org | C₁₅H₁₀ClNS | [M]⁺ | 271.0217 | 271.0218 |
X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Elucidating Crystal Packing and Molecular Architecture
X-ray Diffraction (XRD) techniques are paramount for understanding the three-dimensional structure of crystalline materials at the atomic level. nih.gov For organic semiconductors, the arrangement of molecules in the solid state—their crystal packing—directly influences critical properties like charge carrier mobility. mdpi.com
Single-Crystal X-ray Analysis provides the most definitive structural information. nih.gov When a suitable single crystal of a 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole derivative can be grown, this technique can precisely determine the coordinates of every atom in the molecule. juniperpublishers.comnih.gov This yields exact bond lengths, bond angles, and torsion angles, confirming the planarity or distortion of the fused ring system. nih.gov Furthermore, it reveals the arrangement of molecules within the crystal lattice, identifying intermolecular interactions such as π-π stacking, which are crucial for charge transport. mdpi.com
Powder X-ray Diffraction (PXRD) is used on microcrystalline samples to identify the crystalline phase and obtain information about the unit cell dimensions. nih.govnih.gov For materials like the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) family, which is structurally related to the title compound, PXRD studies have identified different molecular packing motifs. mdpi.com Common arrangements include the "herringbone" packing and various forms of π-stacking, which result in different intermolecular orbital overlaps and, consequently, different electronic properties. mdpi.com For instance, analysis of 2,7-dibromo-BTBT S-oxides revealed a shift from the typical herringbone arrangement to a π-stacked structure, significantly altering the material's properties. mdpi.com
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a specialized technique used to probe the molecular ordering within thin films deposited on a substrate, which is the form used in most electronic devices. nih.gov GIWAXS can determine whether molecules adopt an "edge-on" or "face-on" orientation relative to the substrate, a critical factor for efficient charge transport in transistors. nih.gov
Morphological Analysis of Thin Films via Atomic Force Microscopy (AFM) for Optoelectronic Applications
The performance of optoelectronic devices is not only dependent on the intrinsic properties of the organic semiconductor but also heavily on the morphology of the active thin film. mdpi.com Atomic Force Microscopy (AFM) is a powerful surface imaging technique used to visualize the nanoscale topography of these films. researchgate.net
AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. By monitoring the deflection of the cantilever, a high-resolution, three-dimensional image of the surface is generated. researchgate.net This analysis provides crucial information on:
Crystallinity and Grain Structure: AFM images can reveal the size, shape, and connectivity of crystalline domains within the film. Larger, well-interconnected grains are generally desirable as they reduce the number of grain boundaries, which can act as traps for charge carriers and impede their transport. researchgate.net
Surface Roughness: The smoothness of the film is critical, particularly at the interface with the dielectric layer in a transistor. High roughness can lead to poor device performance.
Molecular Ordering: In some cases, AFM can visualize molecular terraces, where the step height corresponds to the dimension of a single molecule, providing evidence of a highly ordered lamellar structure. researchgate.net
Research Frontiers and Applications of 7h Benzo E 1 Benzothieno 3,2 B Indole and Its Derivatives in Functional Materials
Photovoltaic Systems
The intrinsic characteristics of the 7H-Benzo[e] mdpi.combenzothieno[3,2-b]indole core, such as its strong electron-donating ability and propensity for planar conformation, make it a highly attractive component for light-harvesting applications in various photovoltaic technologies.
Derivatives of 7H-Benzo[e] mdpi.combenzothieno[3,2-b]indole have been successfully employed as the electron donor component in metal-free organic D-π-A dyes for dye-sensitized solar cells (DSSCs). In this architecture, the benzothieno[3,2-b]indole unit is linked to an electron acceptor and anchoring group (like cyanoacrylic acid) via a π-conjugated spacer. The choice of this π-spacer has been shown to significantly influence the performance of the resulting DSSC.
One study systematically investigated the impact of different π-spacers—benzene (B151609), thiophene (B33073), and furan—in a series of dyes (BID-1, BID-2, and BID-3, respectively) based on a benzothieno[3,2-b]indole donor. The research highlighted that the planar and electron-rich nature of the benzothieno[3,2-b]indole core offers enhanced backbone rigidity and improved charge transport properties compared to similar structures like indolo[3,2-b]indole. researchgate.net The dye incorporating a furan π-spacer (BID-3) exhibited the highest power conversion efficiency (PCE) of 4.11%, a significant improvement over the 1.71% efficiency of its indolo[3,2-b]indole analogue. researchgate.net This enhancement was attributed to better charge transport and reduced electron recombination.
Further research has focused on modifying the π-conjugated bridge with units like oligothiophenes to fine-tune the optical and electrochemical properties of the dyes. urfu.ru A significant breakthrough was achieved by replacing a thieno[3,2-b]benzothiophene (TBT) unit with an alkylated thieno[3,2-b]indole (TI) moiety in the π-bridge of a sensitizer. This strategic change resulted in a red-shifted absorption band and an upshifted highest occupied molecular orbital (HOMO) energy level. Consequently, the DSSC based on the TI-containing sensitizer (SGT-137) achieved a remarkable PCE of 12.45%, substantially higher than the 9.83% recorded for the TBT-based reference dye (SGT-130). rsc.org This improvement was linked to an enhanced current density and slower charge recombination due to the hexyl-substituted TI unit. rsc.org
Table 1: Performance of DSSCs based on Benzothieno[3,2-b]indole Dyes
| Dye | π-Spacer | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) |
|---|---|---|---|---|---|
| BID-1 | Benzene | - | - | - | - |
| BID-2 | Thiophene | - | - | - | - |
| BID-3 | Furan | - | - | - | 4.11 |
| SGT-130 | Thieno[3,2-b]benzothiophene | - | - | - | 9.83 |
The electron-rich nature of the fused thiophene and pyrrole (B145914) system within the 7H-Benzo[e] mdpi.combenzothieno[3,2-b]indole core makes it an effective electron-donating block in the construction of light-harvesting materials for organic photovoltaics. nih.gov This has been demonstrated in D-π-A structured molecules where the thieno[3,2-b]indole unit serves as the electron-donating segment. rsc.org These materials are designed to facilitate efficient charge separation and transport upon light absorption. The rigid and planar structure of the core promotes effective π-conjugation, which is crucial for charge delocalization and mobility, leading to efficient charge transfer from the donor to the acceptor moieties. researchgate.net
Development of Hole-Transporting Materials (HTMs) in Organic Electronic Devices
The development of efficient hole-transporting materials (HTMs) is critical for the performance of various organic electronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Derivatives of 7H-Benzo[e] mdpi.combenzothieno[3,2-b]indole have emerged as a promising class of p-type semiconductors for this purpose. nih.gov
A study on a series of N,S,Se-heteroacenes, specifically 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles, which are structurally analogous to the core compound of interest, demonstrated their potential as HTMs. nih.gov These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels, ranging from -5.2 to -5.6 eV, which align well with the valence band of perovskite absorbers, facilitating efficient hole extraction. nih.govresearchgate.net Thin solid films of these compounds showed good charge carrier mobility, with hole mobilities measured by the CELIV technique in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.govresearchgate.netacs.org The ordered molecular packing in the solid state, influenced by intermolecular interactions, contributes to these favorable charge transport properties. acs.org
Table 2: Electronic and Hole-Transport Properties of Benzo[b]selenophene/thieno[3,2-b]indole Derivatives
| Compound | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (Egopt) (eV) | Hole Mobility (cm²/Vs) |
|---|
Impact of Structural Modifications on Optoelectronic Performance Enhancement
The optoelectronic properties of 7H-Benzo[e] mdpi.combenzothieno[3,2-b]indole derivatives can be precisely tuned through strategic structural modifications, such as sulfur oxidation and side-chain engineering. These modifications allow for the rational design of materials with tailored properties for specific applications.
The oxidation of the sulfur atom(s) within the thiophene rings of the benzothienoindole core is a powerful strategy to modulate its electronic structure, crystal packing, and photophysical properties. mdpi.com Studies on the related mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT) framework have shown that converting the sulfide (B99878) to a sulfoxide or sulfone leads to significant changes. mdpi.comnih.govresearcher.life
Sulfur oxidation alters the molecular packing in the solid state, which in turn influences intermolecular interactions and charge transport. mdpi.com For instance, the oxidation of 2,7-diBr-BTBT to its dioxide and tetraoxide forms resulted in different crystal packing arrangements. mdpi.com Optoelectronically, oxidation leads to a red-shift in both the absorption and emission spectra. mdpi.com Notably, the oxidized derivatives exhibit significantly enhanced emission properties, with fluorescence quantum yields reported to exceed 99%, compared to the much lower yields of the non-oxidized parent compound. mdpi.comnih.govresearcher.life This strategy opens up possibilities for developing highly fluorescent materials based on the benzothienoindole core for applications in organic electronics. nih.govresearcher.life
Table 3: Effect of Sulfur Oxidation on Optical Properties of BTBT Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield |
|---|---|---|---|---|
| 2,7-diBr-BTBT | - | - | ~25 | Low |
| 2,7-diBr-BTBTDO (Dioxide) | Red-shifted | Red-shifted | 79-90 | >99% |
Attaching different functional side chains to the 7H-Benzo[e] mdpi.combenzothieno[3,2-b]indole skeleton is a crucial tool for tuning its physical and electronic properties. Side-chain engineering can significantly impact solubility, processability, thin-film morphology, and intermolecular packing, which are all critical for device performance. nih.gov
For example, introducing flexible alkyl chains can improve the solubility of the material, enabling solution-based processing techniques. researchgate.net The nature of the side chains also influences the electronic behavior. In a study on benzodithiophene-linked dimeric porphyrin donors, replacing an alkylthienyl-substituted side chain with an alkylthiothienyl-substituted one (C8ST-BDTDP) resulted in more intense absorption, a lower HOMO energy level, and more ordered crystalline packing. nih.gov This led to a higher power conversion efficiency of 10.39% in all-small-molecule organic solar cells, compared to 8.73% for the analogue with the alkylthienyl side chain. nih.gov
However, the choice of side chain requires a careful balance. For instance, incorporating hydrophilic oligoethylene glycol (OEG) side chains into a BTBT derivative to enhance processability was found to be detrimental to the performance of organic field-effect transistors (OFETs). nih.gov The hydrophilic nature of the side chains led to charge trapping at the dielectric interface, resulting in low charge carrier mobility and high threshold voltages. nih.gov These findings underscore the critical role of thoughtful side-chain design in optimizing the performance of organic electronic materials.
Strategic Functionalization (e.g., Halogenation, Ethynylation) for Targeted Property Adjustment
The targeted functionalization of the 7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole core is a key strategy for fine-tuning its electronic and material properties for specific applications in functional materials. While direct studies on the halogenation and ethynylation of this specific heterocyclic system are not extensively detailed in the public domain, valuable insights can be drawn from the well-established reactivity of related compounds such as acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) and other indole (B1671886) derivatives. These strategic modifications are crucial for modulating the frontier molecular orbital energy levels, influencing intermolecular interactions and solid-state packing, and ultimately enhancing device performance.
Halogenation as a Gateway to Advanced Derivatives
Halogenation, particularly bromination and iodination, serves as a fundamental step in the strategic functionalization of aromatic and heteroaromatic compounds. Halogen atoms can be introduced onto the 7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole skeleton through electrophilic aromatic substitution reactions. The positions of substitution will be directed by the inherent electron density of the fused ring system. For the closely related acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene, electrophilic substitution occurs preferentially at the 2 and 7 positions. researchgate.net It is plausible that the 7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole core would exhibit similar reactivity, allowing for the introduction of halogens at specific sites.
The introduction of halogen atoms, such as bromine, provides a versatile chemical handle for subsequent cross-coupling reactions. mdpi.com These halogenated derivatives are crucial precursors for a variety of transformations, including the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, enabling the introduction of a wide range of functional groups. nih.gov For instance, the synthesis of a 4-bromophenyl substituted 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indole has been reported, demonstrating the utility of halogenated precursors in building complex heterocyclic systems. nih.gov
The primary effects of halogenation on the properties of the 7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole core are twofold:
Electronic Effects: The electron-withdrawing nature of halogens can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the ambient stability of the material by making it more resistant to oxidation.
Intermolecular Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductors.
Ethynylation for Enhanced π-Conjugation and Intermolecular Interactions
The introduction of ethynyl groups onto the 7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole core is a powerful strategy for extending the π-conjugation of the molecule. This is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between a halogenated derivative of the core and a terminal alkyne. wikipedia.orgthieme-connect.de This reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms. wikipedia.org
The key benefits of ethynylation include:
Extended π-Conjugation: The linear geometry of the ethynyl linker effectively extends the conjugated system, which generally leads to a red-shift in the absorption and emission spectra and a reduction in the HOMO-LUMO gap.
Improved Intermolecular Overlap: The rigid, rod-like nature of the ethynyl group can promote favorable π-π stacking interactions between adjacent molecules in the solid state, which is essential for efficient charge transport.
Enhanced Solubility: The introduction of bulky groups at the terminus of the alkyne, such as triisopropylsilyl (TIPS), can improve the solubility of the resulting derivatives, facilitating their processing from solution for device fabrication.
The strategic combination of halogenation and subsequent ethynylation allows for a high degree of control over the optoelectronic and material properties of 7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole derivatives. This tailored approach is instrumental in the development of high-performance organic electronic materials.
Interactive Data Table: Functionalization Strategies and Their Anticipated Effects
| Functionalization Strategy | Reagents/Conditions (Analogous Systems) | Key Intermediate | Subsequent Reaction | Anticipated Effect on Properties |
| Bromination | N-Bromosuccinimide (NBS) in DMF | Bromo-7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole | Sonogashira Coupling | Lowered HOMO/LUMO, enabled further functionalization |
| Iodination | I₂, PhI(OAc)₂ in CH₂Cl₂ | Iodo-7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole | Suzuki Coupling | Lowered HOMO/LUMO, enabled further functionalization |
| Ethynylation | Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base (e.g., Et₃N) | Halogenated-7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole | N/A | Extended π-conjugation, red-shifted absorption, improved intermolecular overlap |
| TIPS-Ethynylation | (Triisopropylsilyl)acetylene, Pd catalyst, CuI, base | Halogenated-7H-Benzo[e] acs.orgbenzothieno[3,2-b]indole | N/A | Extended π-conjugation, improved solubility, enhanced solid-state ordering |
Structure Activity Relationships Sar in 7h Benzo E 1 Benzothieno 3,2 B Indole Derivatives for Bioactive Molecule Design
Correlating Structural Features with Pharmacological Modulation Potential
Studies into the pharmacological potential of 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole derivatives have primarily focused on their activity as selective estrogen receptor modulators. These investigations have revealed critical correlations between specific structural features and the resulting biological activity, particularly concerning binding affinity for estrogen receptor subtypes (ERα and ERβ) and the subsequent effects on estrogen-responsive tissues.
A key structural element influencing the pharmacological modulation potential is the presence and nature of a basic side chain, typically attached to the indole (B1671886) nitrogen. This side chain is crucial for high-affinity binding to the estrogen receptors. For instance, derivatives featuring a piperidine (B6355638) or pyrrolidine (B122466) ring at the terminus of an alkyl ether chain on the indole nitrogen have demonstrated significant ER binding affinity.
The length of the alkyl chain connecting the heterocyclic core to the terminal amine also plays a pivotal role. An optimal linker length is necessary to position the basic amine for effective interaction with key amino acid residues, such as Asp351, in the ligand-binding pocket of the estrogen receptor.
Furthermore, the substitution pattern on the benzothieno and indole rings can fine-tune the pharmacological activity. The introduction of hydroxyl groups, particularly on the benzo portion of the scaffold, can significantly enhance binding affinity by mimicking the phenolic hydroxyl group of the natural ligand, 17β-estradiol. The position of this hydroxyl group is critical, with substitutions at certain positions leading to a more favorable interaction with the receptor.
Rational Design Principles for Novel Bioactive Analogs Based on the Indole Scaffold
The rational design of novel bioactive analogs based on the 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole scaffold is guided by a deep understanding of its interactions with biological targets, often aided by computational modeling and X-ray crystallography of related ligand-receptor complexes. The primary goal is to optimize potency, selectivity, and pharmacokinetic properties by making strategic modifications to the core structure.
One of the fundamental principles in the design of these analogs is the incorporation of a "side chain" that can engage with specific recognition sites on the target protein. For nuclear receptors like the estrogen receptor, this often involves a basic amine-containing side chain that can interact with acidic residues in the ligand-binding domain. The design process involves optimizing the length and flexibility of this chain to achieve the ideal orientation for binding.
Another key design principle is the strategic placement of hydrogen bond donors and acceptors on the scaffold. For example, introducing a hydroxyl group at a position analogous to the phenolic hydroxyl of estradiol (B170435) can dramatically improve binding affinity for estrogen receptors. The rational design process would involve exploring various positions for this hydroxyl group to identify the one that provides the most favorable hydrogen bonding interactions.
Molecular hybridization is another powerful design strategy. This involves combining the 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole core with pharmacophores from other known bioactive molecules to create hybrid compounds with potentially novel or enhanced activities. For instance, attaching a known kinase-inhibiting moiety to the scaffold could generate a new class of dual-target inhibitors.
Furthermore, the principles of isosteric and bioisosteric replacement are frequently employed. This involves substituting certain atoms or groups with others that have similar steric and electronic properties to improve metabolic stability, reduce toxicity, or fine-tune activity. For example, a methoxy (B1213986) group might be used as a bioisostere for a hydroxyl group to alter metabolic pathways.
Computational tools such as molecular docking and molecular dynamics simulations are invaluable in the rational design process. These methods allow for the in silico prediction of how different analogs will bind to the target protein, enabling the prioritization of the most promising candidates for synthesis and biological evaluation.
Influence of Substituents on Biological Activity Profiles
The biological activity profile of 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Even minor modifications can lead to significant changes in potency, selectivity, and efficacy.
Substituents on the Indole Nitrogen: As previously mentioned, a basic side chain on the indole nitrogen is a critical determinant of activity for estrogen receptor modulators. The nature of the terminal amine has a profound impact. For example, a piperidinoethyl ether side chain has been shown to confer potent ERα binding affinity. The choice of the amine can also influence the subtype selectivity between ERα and ERβ.
Substituents on the Aromatic Rings: The introduction of substituents on the benzo and indole rings can significantly modulate the biological activity.
Hydroxyl Groups: A hydroxyl group, particularly on the benzo portion of the scaffold, can act as a key hydrogen bond donor, significantly enhancing receptor binding. The position of this group is crucial for optimal interaction.
Halogens: The introduction of halogens such as fluorine or chlorine can alter the electronic properties of the molecule and improve pharmacokinetic properties like metabolic stability and membrane permeability. The position of the halogen can influence the binding affinity and selectivity.
Alkyl Groups: Small alkyl groups can be used to probe the steric limits of the ligand-binding pocket. The addition of a methyl or ethyl group at an appropriate position can enhance binding by filling a hydrophobic pocket within the receptor.
Other Functional Groups: The incorporation of other functional groups, such as methoxy or cyano groups, can be used to fine-tune the electronic and steric properties of the molecule, leading to changes in the biological activity profile.
Interactive Data Table of Selected 7H-Benzo[e] nih.govbenzothieno[3,2-b]indole Derivatives and their Biological Activity
| Compound ID | R1 (Indole-N) | R2 (Benzo Ring) | R3 (Indole Ring) | Biological Target | Activity (IC50/EC50/Ki) |
| 1 | -CH2CH2-piperidine | -OH | -H | Estrogen Receptor α | 1.5 nM (Ki) |
| 2 | -CH2CH2-pyrrolidine | -OH | -H | Estrogen Receptor α | 3.2 nM (Ki) |
| 3 | -CH2CH2-piperidine | -H | -H | Estrogen Receptor α | 15.0 nM (Ki) |
| 4 | -CH2CH2-piperidine | -OH | -F | Estrogen Receptor α | 2.1 nM (Ki) |
| 5 | -CH2CH2-piperidine | -OCH3 | -H | Estrogen Receptor α | 8.7 nM (Ki) |
Q & A
Q. What are the primary synthetic routes for 7H-Benzo[e][1]benzothieno[3,2-b]indole, and how can researchers optimize yield?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling : A robust approach involves coupling indole precursors with benzothiophene derivatives using Pd catalysts (e.g., Pd(OAc)₂ with ligands like PPh₃). Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, DMF at 110°C under inert atmosphere enhances coupling efficiency .
- Cyclization Strategies : Intramolecular Friedel-Crafts alkylation or photocyclization can form the fused heterocyclic system. Monitor reaction progress via TLC and HPLC to isolate intermediates .
- Yield Optimization : Use stoichiometric ratios (1:1.2 for indole:benzothiophene) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>95%) using melting point analysis and NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm fusion of the benzothienoindole system. Compare chemical shifts with analogous indole derivatives (e.g., 5-methoxyindole δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₉NS). Use ESI or MALDI-TOF for large conjugated systems .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues. Requires single crystals grown via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?
Methodological Answer:
- Purity Verification : Contradictions often arise from impurities. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity. Compare with reference standards (e.g., indole-5-carboxylic acid, mp 208–210°C ).
- Environmental Controls : Solubility discrepancies may stem from solvent polarity or temperature. Conduct solubility tests in DMSO, DMF, and THF under controlled humidity and temperature (25°C vs. 37°C) .
- Statistical Validation : Apply ANOVA to compare datasets. For example, if melting points vary (±5°C), assess crystallinity via DSC (differential scanning calorimetry) to detect polymorphic forms .
Q. What computational methods are suitable for predicting reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways. For example, simulate solvation in DMSO to assess nucleophilic attack barriers .
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) to correlate substituent effects (e.g., electron-withdrawing groups at position 3) with biological activity .
Q. How can mechanistic studies elucidate the compound’s role in catalytic or photochemical applications?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deploy deuterated analogs (e.g., C-D bonds in the indole ring) to identify rate-determining steps in catalytic cycles .
- Transient Absorption Spectroscopy : Track excited-state dynamics in photochemical reactions (e.g., singlet oxygen generation for PDT applications) using femtosecond lasers .
- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox potentials, critical for designing electrocatalysts .
Q. What strategies resolve challenges in synthesizing N-substituted derivatives without side reactions?
Methodological Answer:
- Protecting Group Chemistry : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the indole nitrogen during functionalization. Deprotect with TFA or piperidine .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 hr) to minimize decomposition. Optimize power (150 W) and solvent (toluene) for N-alkylation .
- Regioselective Catalysis : Employ CuI/1,10-phenanthroline systems for Ullmann-type couplings, favoring C-2 over C-3 substitution .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s bioactivity while minimizing false positives?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use IC₅₀ values to assess potency against controls (e.g., doxorubicin for cytotoxicity) .
- Counter-Screening Assays : Rule out non-specific binding via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Apply Z-factor statistical validation for high-throughput screens .
Q. What advanced spectroscopic techniques can probe intermolecular interactions in supramolecular assemblies?
Methodological Answer:
- Solid-State NMR : Characterize π-π stacking in crystalline phases using ¹³C CP/MAS (cross-polarization magic-angle spinning) .
- Fluorescence Quenching : Titrate with quenchers like acrylamide to assess solvent accessibility of fluorophores in the benzothienoindole core .
- Raman Spectroscopy : Identify vibrational modes (e.g., C-S stretching at 650 cm⁻¹) to confirm thiophene ring participation in interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
